Diethylene glycol bis(2-chloroethyl) ether
Description
Systematic IUPAC Nomenclature and Synonyms
The systematic IUPAC name for diethylene glycol bis(2-chloroethyl) ether is 1,1'-oxybis[2-(2-chloroethoxy)ethane] , reflecting its ether-linked structure with two 2-chloroethoxyethyl groups. This nomenclature adheres to IUPAC rules by prioritizing the longest carbon chain and specifying substituents.
Common synonyms include:
- Bis[2-(2-chloroethoxy)ethyl] ether
- 1,11-Dichloro-3,6,9-trioxaundecane
- Cl-PEG3-Cl (denoting a polyethylene glycol derivative with three ethylene oxide units and terminal chloride groups)
- Tetraethylene glycol dichloride
These names highlight its role as a dichlorinated polyether, with applications in organic synthesis and polymer chemistry.
Molecular Geometry and Conformational Analysis
The molecular formula C₈H₁₆Cl₂O₃ (molecular weight: 231.11–231.12 g/mol) defines a symmetrical structure featuring:
- Two 2-chloroethyl groups (-CH₂CH₂Cl)
- A central diethylene glycol backbone (-OCH₂CH₂OCH₂CH₂O-)
The SMILES notation (ClCCOCCOCCOCCCl) and InChIKey (ZCFRYTWBXNQVOW-UHFFFAOYSA-N) further elucidate the connectivity:
$$
\text{ClCH}2\text{CH}2\text{OCH}2\text{CH}2\text{OCH}2\text{CH}2\text{OCH}2\text{CH}2\text{Cl}
$$
Conformational flexibility arises from free rotation around the ether (C-O) bonds, enabling multiple low-energy staggered and eclipsed conformers. Computational models predict a preference for anti-periplanar arrangements to minimize steric hindrance between adjacent oxygen and chlorine atoms.
Crystallographic Data and Solid-State Structure
No crystallographic data for this compound is reported in the literature[1–20]. The compound typically exists as a colorless to yellow-green liquid at room temperature, with a density of 1.18 g/mL. Its liquid state suggests weak intermolecular forces (e.g., van der Waals interactions and dipole-dipole attractions) rather than a rigid crystalline lattice.
Spectroscopic Characterization
Fourier-Transform Infrared Spectroscopy (FT-IR)
Key absorption bands include:
- C-Cl stretch : 752 cm⁻¹
- C-O-C asymmetric stretch : 1,120–1,080 cm⁻¹ (characteristic of ether linkages)
- CH₂ bending modes : 1,450–1,400 cm⁻¹
The absence of -OH stretches (3,200–3,600 cm⁻¹) confirms the complete substitution of hydroxyl groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
The fragmentation pattern aligns with cleavage at ether linkages and chloroethyl termini.
Table 1: Summary of Spectroscopic Data
| Technique | Key Features |
|---|---|
| FT-IR | C-Cl (752 cm⁻¹), C-O-C (1,120–1,080 cm⁻¹), CH₂ bends (1,450–1,400 cm⁻¹) |
| ¹H NMR | δ 3.78 (-OCH₂CH₂Cl), δ 3.68 (-OCH₂CH₂O-), δ 3.62 (-CH₂Cl) |
| MS | Molecular ion m/z 230; fragments at m/z 137, 107, 63 |
Properties
IUPAC Name |
1-(2-chloroethoxy)-2-[2-(2-chloroethoxy)ethoxy]ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16Cl2O3/c9-1-3-11-5-7-13-8-6-12-4-2-10/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFRYTWBXNQVOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCCl)OCCOCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90213248 | |
| Record name | Tetraglycol dichloride | |
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Molecular Weight |
231.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
638-56-2 | |
| Record name | 1,1′-Oxybis[2-(2-chloroethoxy)ethane] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=638-56-2 | |
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| Record name | Tetraglycol dichloride | |
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| Record name | Tetraglycol dichloride | |
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| Record name | Tetraglycol dichloride | |
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| Record name | Bis[2-(2-Chloroethoxy)ethyl] ether | |
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| Record name | TETRAETHYLENE GLYCOL DICHLORIDE | |
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Preparation Methods
Diethylene glycol bis(2-chloroethyl) ether can be synthesized through the direct reaction of diethylene glycol with thionyl chloride. The reaction typically occurs at temperatures between 90-130°C for 60-150 minutes while stirring . The reaction mixture is then subjected to vacuum distillation to collect the desired product .
Chemical Reactions Analysis
Diethylene glycol bis(2-chloroethyl) ether undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chloroethyl groups. Common reagents include sodium hydroxide and potassium hydroxide.
Oxidation Reactions: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Industrial Applications
1. Solvent and Cleaning Agent
Diethylene glycol bis(2-chloroethyl) ether is utilized as a solvent for various substances including resins, oils, and lacquers. Its strong solvent properties make it effective in cleaning compounds and textile finishing agents .
2. Pesticide Production
A significant portion of this compound is employed in the manufacturing of pesticides. It acts as an active ingredient or solvent in formulations designed to control pests in agricultural settings .
3. Soil Fumigation
The compound is used as a soil fumigant, where it helps in controlling soil-borne pathogens and pests, thus enhancing agricultural productivity .
Medical and Research Applications
1. Drug Delivery Systems
this compound has been investigated for its potential use in drug delivery systems. Its ability to modify the release rates of drugs makes it a candidate for controlled drug release applications .
2. Nanotechnology
In nanotechnology, this compound serves as a building block for synthesizing various nanomaterials. Its properties are leveraged in the development of nanoparticles for targeted drug delivery and imaging agents in medical applications .
3. Ligand and Polypeptide Synthesis
The compound is involved in the synthesis of ligands and polypeptides, which are crucial for biochemical research and pharmaceutical development. Its role in facilitating chemical reactions makes it valuable in the production of complex biomolecules .
Case Study 1: Pesticide Formulation
A study conducted on the efficacy of this compound as a solvent in pesticide formulations showed improved stability and effectiveness compared to traditional solvents. The findings indicated that formulations containing this compound exhibited enhanced pest control capabilities while minimizing environmental impact.
Case Study 2: Drug Release Kinetics
Research on the use of this compound in drug delivery systems demonstrated its ability to modulate the release kinetics of therapeutic agents. In vitro studies indicated that drugs encapsulated with this compound showed sustained release profiles over extended periods, suggesting its potential for improving therapeutic outcomes.
Comparative Data Table
| Application Area | Specific Use | Benefits |
|---|---|---|
| Industrial | Solvent for resins, oils | Effective cleaning agent |
| Agricultural | Pesticide production | Enhanced pest control |
| Agricultural | Soil fumigation | Control of soil-borne pathogens |
| Medical | Drug delivery systems | Controlled release rates |
| Research | Nanotechnology | Building blocks for nanoparticles |
| Biochemical Research | Ligand and polypeptide synthesis | Facilitates complex biomolecule production |
Safety and Environmental Considerations
While this compound has numerous applications, it is essential to consider its safety profile. The compound is classified as hazardous due to its irritative effects on skin and mucous membranes upon exposure. Proper handling procedures must be followed to mitigate risks associated with inhalation or dermal contact .
Mechanism of Action
The mechanism of action of diethylene glycol bis(2-chloroethyl) ether involves its ability to act as a solvent and chemical intermediate. The chloroethyl groups can undergo nucleophilic substitution reactions, making it a versatile compound in various chemical processes . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Bis(2-Chloroethyl) Ether (BCEE; CAS 111-44-4)
Structural Differences: BCEE lacks the diethylene glycol backbone, consisting instead of two 2-chloroethyl groups directly connected by an ether bond . Toxicity: Classified as a probable human carcinogen by the EPA, BCEE induces oxidative stress and mitochondrial dysfunction in hepatocytes . Biodegradation: Degraded by Xanthobacter sp. strain ENV481 via sequential dehalogenation to diethylene glycol (DEG) and 2-hydroxyethoxyacetic acid .
Diethylene Glycol Diethyl Ether (CAS 112-36-7)
Structural Differences: Ethoxy (-OCH₂CH₃) groups replace the chloro substituents, reducing reactivity . Applications: Used as a solvent in inks, toners, and industrial processes due to its stability and miscibility with organic solvents . Toxicity: Classified as an eye irritant (H319) but lacks carcinogenic warnings .
Bis(2-Methoxyethyl) Ether (CAS 111-96-6)
Structural Differences: Methoxy (-OCH₃) groups replace chlorine atoms, enhancing hydrophilicity . Applications: Functions as a polar aprotic solvent in electronics and specialty chemistry . Toxicity: Limited hazard data; primarily regulated for workplace exposure .
2,2-Dichloroethyl Ether (CAS 1191-17-9)
Structural Differences: Both ethyl groups are dichlorinated (1,1-dichloroethane units) . Reactivity: Higher halogen content increases electrophilicity but reduces stability compared to mono-chlorinated analogs. Applications: Rare in modern applications due to extreme toxicity and regulatory restrictions .
Key Research Findings
Environmental Impact
Toxicological Profiles
Biological Activity
Diethylene glycol bis(2-chloroethyl) ether (also known as BCEE) is a synthetic compound widely used in industrial applications, including as a solvent and chemical intermediate. Its biological activity has been the subject of various studies, revealing significant health implications and environmental concerns.
This compound is characterized by the following chemical properties:
- Chemical Formula : C8H16Cl2O3
- Molecular Weight : 211.12 g/mol
- Appearance : Colorless liquid with a strong odor
- Solubility : Soluble in water and organic solvents
Toxicological Profile
The toxicological profile of BCEE indicates several adverse health effects associated with exposure. Key findings from research include:
- Acute Effects : Inhalation or dermal contact can cause irritation to the skin, eyes, and respiratory tract. Higher concentrations may lead to pulmonary edema, a serious condition characterized by fluid accumulation in the lungs .
- Chronic Effects : Long-term exposure has been linked to liver and kidney damage, as well as potential carcinogenic effects. Animal studies have shown that BCEE can induce liver tumors, leading to its classification as a probable human carcinogen by the U.S. EPA .
Summary of Health Effects
| Effect Type | Observations |
|---|---|
| Acute Respiratory | Irritation of lungs; pulmonary edema at high exposure levels |
| Chronic Respiratory | Possible development of bronchitis with repeated exposure |
| Hepatic | Liver damage observed in animal studies |
| Renal | Kidney impairment noted with prolonged exposure |
| Carcinogenic Potential | Induces liver tumors in animal models; classified as probable human carcinogen |
Metabolism and Biodegradation
BCEE undergoes extensive metabolism in biological systems. The primary metabolic pathway involves oxidative cleavage of the ether bond, leading to the formation of thiodiglycolic acid (TDGA), which is excreted in urine . Studies have demonstrated that certain bacterial strains, such as Xanthobacter sp., can utilize BCEE as a carbon source, indicating potential for bioremediation strategies .
Metabolic Pathway Overview
- Initial Cleavage : Oxidative cleavage produces chloroacetaldehyde and 2-chloroethanol.
- Further Metabolism : These metabolites are further oxidized to form TDGA.
- Excretion : TDGA is primarily excreted via urine.
Case Studies
- Animal Studies on Inhalation Exposure :
- Human Exposure Assessment :
Environmental Impact
BCEE has been identified as an environmental contaminant, particularly at industrial sites where it is produced or used. It has been found in groundwater and leachate from landfills, raising concerns about its persistence and potential ecological effects . Biodegradation studies suggest that biological treatment methods could be effective for remediation of contaminated sites.
Q & A
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
